1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
Overview
Description
1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activity : Novel pyrazole methanesulfonates, including derivatives of 1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine, have shown insecticidal activity. They exhibit low levels of acute mammalian toxicity, making them potential candidates for pest control applications (Finkelstein & Strock, 1997).
Catalytic Applications : This compound has been used in catalytic processes such as hydroamination and hydrosilation. For instance, a cationic Ir(I) complex containing this compound demonstrated effectiveness in catalyzing the hydroamination of 4-pentyn-1-amine (Field, Messerle, & Wren, 2003).
Organic Synthesis : It has been utilized in the synthesis of various organic compounds. For example, it played a role in the stereospecific introduction of amino functions onto pyridinylmethyl carbon centers, contributing to the development of optically pure and meso triamine ligands (Uenishi et al., 2004).
Synthesis of Glycosyl Methanesulfonates : The compound has been involved in the synthesis of glycosyl methanesulfonates, engaging in regio- and stereoselective couplings with various acceptors. This process is significant in the field of carbohydrate chemistry (D’Angelo & Taylor, 2016).
Synthesis of Protected Guanidines : It has been used in the synthesis of sulfonamide-protected guanidines, which are crucial for BOC solid phase peptide synthesis. This method allows the incorporation of orthogonally protected side chain amines in peptides (Zhang & Kennan, 2001).
Preparation of Flexible Bis(pyrazol-1-yl)alkane Ligands : The compound has been employed in the preparation of various flexible ligands, including bis(pyrazol-1-yl)alkane, which are significant in coordination chemistry (Potapov et al., 2007).
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-12(10,11)5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIOCZLOMMEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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